molecular formula C18H19Cl2N3O B3497462 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B3497462
M. Wt: 364.3 g/mol
InChI Key: JIPHMFIDTCTQKV-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core with dichloro substitutions at the 2 and 5 positions, and a phenyl ring substituted with a 4-methylpiperazine moiety. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-22-8-10-23(11-9-22)17-5-3-2-4-16(17)21-18(24)14-12-13(19)6-7-15(14)20/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPHMFIDTCTQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine
  • 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]thiophene
  • 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzene

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the 4-methylpiperazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Reactant of Route 2
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2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

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